

Gas-Phase Indigane: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Indigane

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Introduction

Indigane, more commonly known in chemical literature as indoline, is a heterocyclic aromatic organic compound. It possesses a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond of the pyrrole ring is saturated.^[1] This saturation distinguishes it from its unsaturated counterpart, indole, and significantly influences its three-dimensional structure and electronic properties. Understanding the intrinsic physical characteristics of **indigane** in the gas phase—free from intermolecular interactions present in condensed phases—is crucial for fundamental chemical physics, benchmarking quantum chemical calculations, and providing foundational data for molecular modeling in fields such as drug design and materials science.

This technical guide provides a consolidated overview of the known physical characteristics of gas-phase **indigane**, detailed experimental protocols for their determination, and a visualization of a typical experimental workflow.

Quantitative Physical Characteristics

The following tables summarize key physical and electronic properties of gas-phase **indigane** and related parent compounds. Data for **indigane** is sparse in the literature; therefore, data for indole is included for comparative purposes, highlighting the effects of the saturated 2-3 bond.

Table 1: General Physical Properties

Property	Value for Indigane (Indoline)	Value for Indole	Reference(s)
Chemical Formula	C ₈ H ₉ N	C ₈ H ₇ N	[1][2]
Molar Mass	119.16 g/mol	117.151 g·mol ⁻¹	[1][2]
Appearance	Clear colourless liquid	White solid	[1][2]

Table 2: Electronic Properties

Property	Value for Deprotonated Indigane (Indolinide)	Value for Deprotonated Indole (Indolide)	Reference(s)
Electron Binding Energy Range	~1.3 eV to 1.7 eV	-	
Electron Affinity (of the corresponding radical)	Not explicitly determined	2.4315 ± 0.0017 eV	[3]

Note: The broad, featureless band in the anion photoelectron spectrum of deprotonated **indigane** suggests the presence of multiple isomers, including potential ring-opened structures, complicating the determination of a precise electron affinity for a single isomer.

Table 3: Spectroscopic Constants (Indole for reference)

Specific experimental rotational constants for gas-phase **indigane** are not readily available in the surveyed literature. The data for indole is provided as a reference for a structurally similar molecule.

Constant	Value for Indole	Reference(s)
A (cm ⁻¹)	Calculated values available	[4]
B (cm ⁻¹)	Calculated values available	[4]
C (cm ⁻¹)	Calculated values available	[4]

Experimental Protocols

The determination of the physical characteristics of gas-phase molecules like **indigane** relies on high-resolution spectroscopic techniques and computational chemistry. Below are detailed methodologies for key experimental approaches.

Anion Photoelectron Spectroscopy

This technique is employed to measure the electron binding energies of anionic species, providing information about the electron affinities of their neutral counterparts and the vibrational structure of the neutral molecule.

Methodology:

- Sample Preparation and Ion Generation:
 - A solution of a suitable **indigane** precursor is prepared. For generating the deprotonated anion, a basic solution is typically used.
 - The solution is introduced into an electrospray ionization (ESI) source. The ESI process generates a fine spray of charged droplets, and as the solvent evaporates, gas-phase anions of **indigane** are produced.
 - The generated ions are guided by a series of ion optics into a vacuum system.
- Ion Trapping and Mass Selection:
 - The ions are transferred into a quadrupole linear ion trap. Inside the trap, they are accumulated and cooled through collisions with a buffer gas (e.g., helium) to reduce their internal energy.[5]

- A time-of-flight (TOF) mass spectrometer is used to separate the ions based on their mass-to-charge ratio, ensuring that only the **indigane** anions are selected for the subsequent experiment.[5]
- Photodetachment and Electron Energy Analysis:
 - The mass-selected **indigane** anions are irradiated with a high-intensity, fixed-frequency laser beam. The photon energy is chosen to be sufficient to detach an electron from the anion.
 - The kinetic energy of the photodetached electrons is measured using a magnetic-bottle photoelectron spectrometer or a velocity-map imaging (VMI) detector.[5][6] The spectrometer guides the electrons into a detector, and their time of flight is used to determine their kinetic energy.
- Data Analysis:
 - The electron binding energy (EBE) is calculated using the equation: $EBE = h\nu - eKE$, where $h\nu$ is the photon energy and eKE is the measured electron kinetic energy.
 - A plot of the number of detected electrons as a function of their binding energy constitutes the photoelectron spectrum. Peaks in the spectrum correspond to transitions from the anion's ground state to the ground and vibrationally excited states of the neutral molecule.

Rotational Spectroscopy

Rotational spectroscopy provides highly precise information about the moments of inertia of a molecule, from which its geometric structure (bond lengths and angles) can be determined with high accuracy.

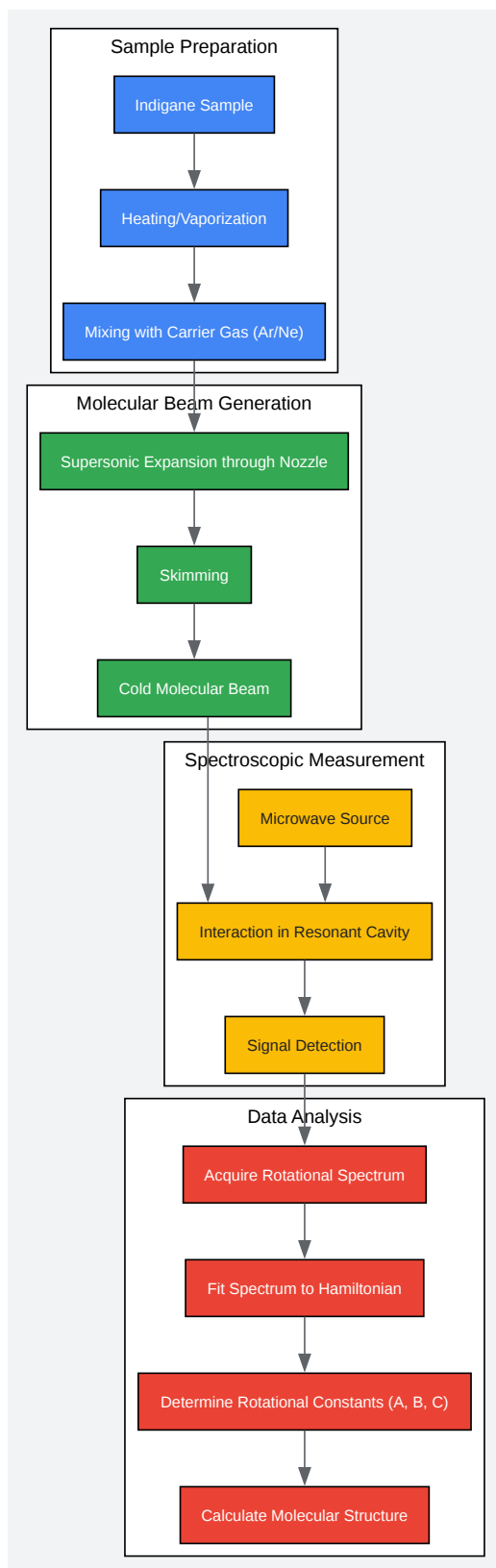
Methodology:

- Sample Preparation and Molecular Beam Generation:
 - A sample of **indigane** is heated to produce a sufficient vapor pressure.[7]
 - The **indigane** vapor is mixed with a carrier gas, typically argon or neon, at a low concentration.

- This gas mixture is expanded through a small nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures (a few Kelvin), simplifying the resulting spectrum.^[7]
- Microwave Irradiation and Signal Detection:
 - The cold molecular beam is passed through a microwave cavity or is irradiated with a beam of microwave radiation.
 - When the frequency of the microwave radiation matches the energy difference between two rotational levels of the **indigane** molecule, the molecule absorbs the radiation, causing a transition to a higher rotational state.
 - The absorption of microwave power is detected, or in the case of Fourier-transform microwave spectroscopy, the coherent emission from the polarized molecules is detected as a free induction decay.
- Data Acquisition and Analysis:
 - The detected signal is recorded as a function of the microwave frequency. The resulting spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.
 - The frequencies of these transitions are measured with very high precision.
 - The spectrum is then fitted to a theoretical model of a rotating molecule (a rigid rotor model with centrifugal distortion corrections). This fitting process yields the rotational constants (A, B, and C) of the molecule.^[8]
 - From the rotational constants, the moments of inertia are calculated. By analyzing the moments of inertia of different isotopically substituted versions of the molecule, a detailed molecular structure can be determined.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of molecular structure using rotational spectroscopy.



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Caption: Workflow for determining molecular structure via rotational spectroscopy.

Conclusion

The study of gas-phase **indigane** provides fundamental insights into its intrinsic molecular properties, free from solvent or crystal packing effects. While experimental data specifically for **indigane** is limited, techniques such as anion photoelectron spectroscopy and rotational spectroscopy offer powerful tools for its characterization. The methodologies outlined in this guide provide a framework for obtaining high-precision data on its electronic and geometric structure. Such data is invaluable for advancing our understanding of this important heterocyclic compound and for the continued development of accurate computational models for molecular design and discovery.

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- To cite this document: BenchChem. [Gas-Phase Indigane: A Technical Guide to its Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207493#physical-characteristics-of-gas-phase-indigane]

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